molecular formula C12H12N6 B2845572 3-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline CAS No. 1215396-66-9

3-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline

Cat. No.: B2845572
CAS No.: 1215396-66-9
M. Wt: 240.27
InChI Key: WBEYIVWPGQUTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline” is a chemical compound with the molecular formula C10H11N3 . It has a molecular weight of 173.22 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8,11H2 . This code provides a detailed description of the compound’s molecular structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Electrochemical Synthesis and Mechanism Insights

Electrochemical Synthesis for Medicinally Relevant Structures

Research by Gieshoff et al. (2017) demonstrates the electrochemical synthesis of pyrazolidine-3,5-diones and benzoxazoles through N-N bond formation and C,O linkage, respectively. This method is highlighted for its safe and sustainable approach to accessing medicinally relevant structures, utilizing electrochemistry to probe the reaction mechanisms, particularly the N-N bond formation involving diradical intermediates (Gieshoff et al., 2017).

Catalysis and Surface Functionalization

Recyclable Hydroamination Catalysts

Tregubov et al. (2013) explored the functionalization of glassy carbon electrodes with Rh(I) complexes bearing N,N and N,P ligands for recyclable hydroamination catalysis. This study underscores the potential of such complexes in catalyzing the intramolecular hydroamination of amines to form cyclic amines, with an emphasis on the immobilization process and catalytic activity of anchored Rh(I) complexes (Tregubov et al., 2013).

Luminescent Materials

Highly Luminescent Platinum Complexes

Vezzu et al. (2010) reported the design, synthesis, and electroluminescence application of tetradentate bis-cyclometalated platinum complexes derived from compounds including N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline. These complexes exhibit significant luminescence and potential for use in organic light-emitting diode (OLED) devices, showcasing the structural and photophysical properties conducive to high-performance lighting and display technologies (Vezzu et al., 2010).

Antimicrobial Activity

Antimicrobial Activity of Aniline Derivatives

Banoji et al. (2022) developed a facile synthesis method for pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrating significant antibacterial and antifungal activities. This research highlights the potential of these compounds as antimicrobial agents and fluorescence probes for biological imaging, contributing to the fields of medicinal chemistry and diagnostic applications (Banoji et al., 2022).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-[5-(pyrazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c13-10-4-1-3-9(7-10)12-15-11(16-17-12)8-18-6-2-5-14-18/h1-7H,8,13H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEYIVWPGQUTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNC(=N2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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